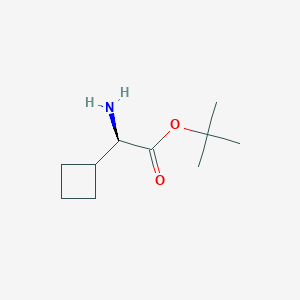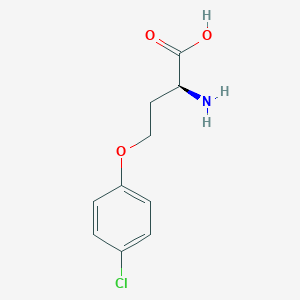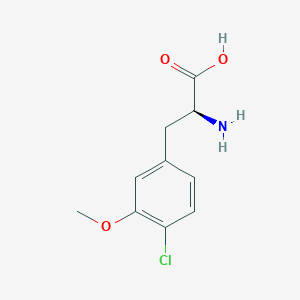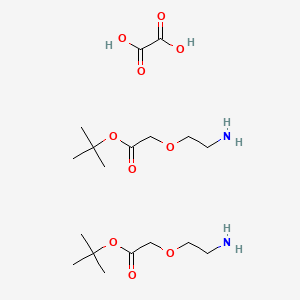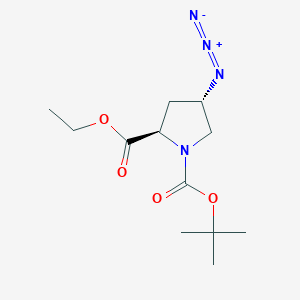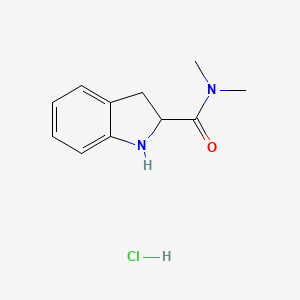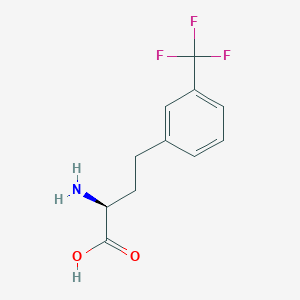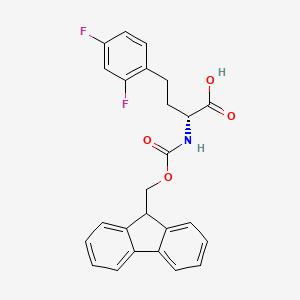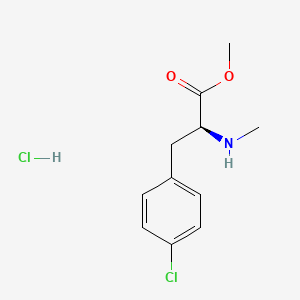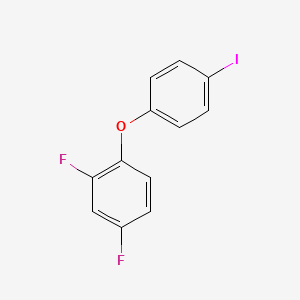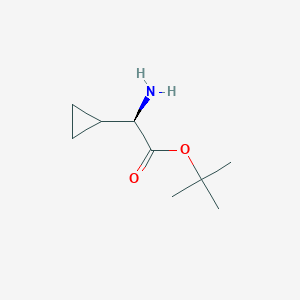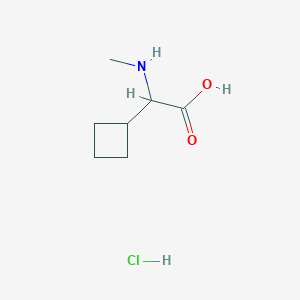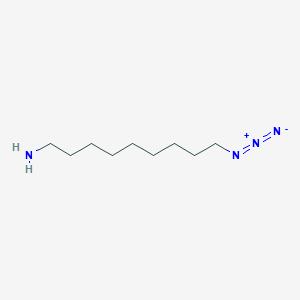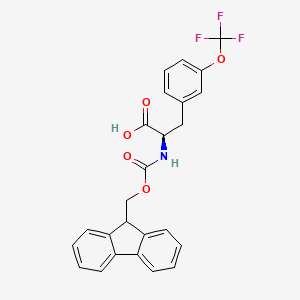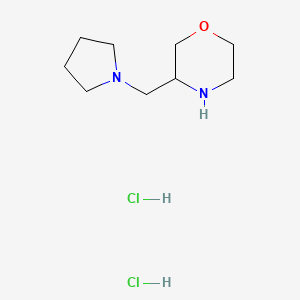
3-(1-Pyrrolidinylmethyl)morpholine 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Pyrrolidinylmethyl)morpholine 2HCl is a chemical compound that features a morpholine ring substituted with a pyrrolidinylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinylmethyl)morpholine 2HCl typically involves the reaction of morpholine with a pyrrolidinylmethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(1-Pyrrolidinylmethyl)morpholine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of 3-(1-Pyrrolidinylmethyl)morpholine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the pyrrolidinylmethyl group.
科学研究应用
3-(1-Pyrrolidinylmethyl)morpholine 2HCl is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Pyrrolidinylmethyl)morpholine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 3-(1-Pyrrolidinylmethyl)piperidine
- 3-(1-Pyrrolidinylmethyl)pyrrolidine
- 3-(1-Pyrrolidinylmethyl)azetidine
Uniqueness
3-(1-Pyrrolidinylmethyl)morpholine 2HCl is unique due to the presence of both a morpholine ring and a pyrrolidinylmethyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-5-11(4-1)7-9-8-12-6-3-10-9;;/h9-10H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZPPUXZAKGDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2COCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
